molecular formula C12H23NO2 B14888323 tert-Butyl (R)-(5-methylhex-1-en-3-yl)carbamate

tert-Butyl (R)-(5-methylhex-1-en-3-yl)carbamate

Cat. No.: B14888323
M. Wt: 213.32 g/mol
InChI Key: OOYLKAHPLMLJPK-JTQLQIEISA-N
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Description

tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used include triethylamine (Et3N) or sodium hydroxide (NaOH). The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .

Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts, such as palladium or copper, can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Amides, carbamates

    Reduction: Amines

    Substitution: Substituted carbamates

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate is used as a protecting group for amines. The tert-butyl group provides steric hindrance, making it stable under various reaction conditions. It can be easily removed using acidic conditions, such as trifluoroacetic acid (TFA) .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the protection of amino groups during peptide synthesis. Its stability and ease of removal make it an ideal protecting group in multi-step syntheses .

Industry: In the agrochemical industry, tert-butyl carbamates are used as intermediates in the synthesis of pesticides and herbicides. Their stability and reactivity make them suitable for large-scale production .

Mechanism of Action

The mechanism of action of tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol. This property is particularly useful in peptide synthesis, where the protecting group can be removed without affecting other functional groups .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-ethylcarbamate

Comparison: tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate is unique due to its specific structure, which includes a chiral center and an unsaturated hexyl chain. This structure provides distinct reactivity and stability compared to other tert-butyl carbamates. The presence of the chiral center allows for enantioselective synthesis, making it valuable in the production of chiral pharmaceuticals .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl N-[(3R)-5-methylhex-1-en-3-yl]carbamate

InChI

InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14)/t10-/m0/s1

InChI Key

OOYLKAHPLMLJPK-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@H](C=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C=C)NC(=O)OC(C)(C)C

Origin of Product

United States

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